(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide
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Overview
Description
(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a tert-butoxy group and an oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine N-oxide and tert-butyl acetoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The tert-butyl acetoacetate undergoes deprotonation to form an enolate, which then reacts with pyridine N-oxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can target the oxopropenyl group, converting it to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide can be used under metal-free conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- Potassium tert-butoxide
Comparison:
- Structural Differences: While similar in having tert-butoxy groups, the presence of the pyridine ring and oxopropenyl group in (E)-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine 1-oxide makes it unique.
- Reactivity: The compound’s reactivity is influenced by the electronic effects of the pyridine ring and the steric hindrance of the tert-butoxy group.
- Applications: The unique structure of this compound allows for specific applications in medicinal chemistry and material science that may not be possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(14)8-7-10-6-4-5-9-13(10)15/h4-9H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWFIJHXBLNAZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=[N+]1[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=[N+]1[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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